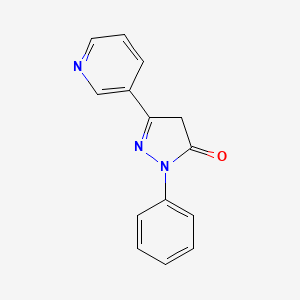
2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one
説明
The compound “2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one” is a complex organic molecule. It likely contains a pyrazolone core, which is a type of heterocyclic compound . Pyrazolones are known for their wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines, have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Microwave-Assisted Synthesis in Water
Compounds related to 2-phenyl-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one have been synthesized through microwave-assisted one-pot condensation processes. These processes facilitate the preparation of new N-fused heterocycle products with good to excellent yields, highlighting the efficiency of microwave irradiation in synthesizing complex heterocyclic structures in aqueous media (Polo et al., 2017).
Synthesis and Characterization of Metal Complexes
Research has demonstrated the synthesis and characterisation of palladium(II) and platinum(II) compounds containing pyrazole-derived ligands. These complexes exhibit a typical square planar geometry, contributing valuable insights into the coordination chemistry of pyrazole-based ligands with transition metals, which could be important for catalytic and pharmaceutical applications (Pérez et al., 2005).
Antiproliferative Agents
Some derivatives have shown significant cytotoxic effects against breast cancer and leukemic cells, suggesting their potential as antiproliferative agents. These findings underscore the importance of pyrazole derivatives in developing new cancer treatments (Ananda et al., 2017).
Cobalt(II) Complexes with Pyrazole-derived Ligands
The synthesis of cobalt(II) complexes with pyrazole-derived ligands has been reported, offering insights into their structural properties and potential applications in material science and catalysis (Chadghan et al., 2000).
Antimicrobial Evaluation
Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. This research contributes to the search for new antimicrobial agents, highlighting the therapeutic potential of pyrazole derivatives (Alsaedi et al., 2019).
Cytotoxicity Evaluation for Anticancer Agents
Further studies on novel pyrazole derivatives have evaluated their cytotoxic activity against various cancer cell lines, identifying compounds with significant cytotoxicity. These findings suggest the role of pyrazole derivatives as promising anticancer agents (Alam et al., 2017).
将来の方向性
While specific future directions for this compound are not available, the field of medicinal chemistry continues to explore the synthesis of novel antimicrobials through rational drug design based on extensive structure–activity relationship studies . This includes the development of new scaffolds, the synthesis of hybrid compounds with synergistic activity, and the targeting of virulence factors .
特性
IUPAC Name |
2-phenyl-5-pyridin-3-yl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-9-13(11-5-4-8-15-10-11)16-17(14)12-6-2-1-3-7-12/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URELBAFVGJASQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



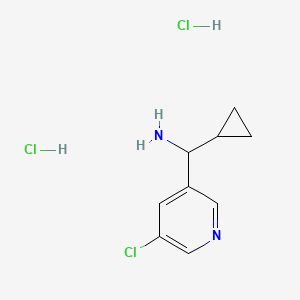

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)

![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)
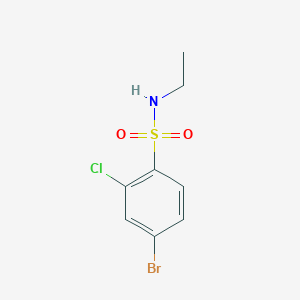
![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2969046.png)
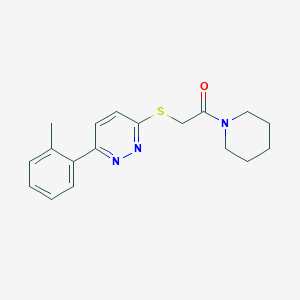
![1,3-Dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene](/img/structure/B2969049.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-bromophenyl)methanone](/img/structure/B2969050.png)
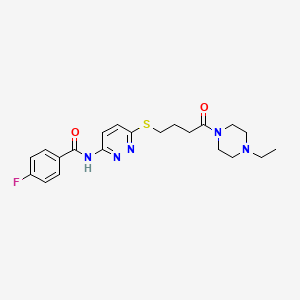

![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)